N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
Description
N-(2-(Methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a nicotinamide derivative featuring a 2-(methylthio)phenyl group at the amide nitrogen and a tetrahydrofuran-2-yl methoxy substituent at the 6-position of the pyridine ring. The methylthio (-SMe) group on the phenyl ring may influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-7-3-2-6-15(16)20-18(21)13-8-9-17(19-11-13)23-12-14-5-4-10-22-14/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGLJTGOWRYOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a methylthio group.
Attachment of the Tetrahydrofuran-2-ylmethoxy Group: This step involves the reaction of a tetrahydrofuran derivative with the nicotinamide core, typically through an etherification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nicotinamide core.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are outlined below:
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability
- The target compound’s THF-methoxy group (O-linked) likely improves water solubility compared to the THF-methylthio (S-linked) group in Compound 20 . Sulfur’s higher lipophilicity may reduce aqueous solubility but enhance membrane permeability.
- The 2-(methylthio)phenyl group in the target compound may confer greater metabolic stability than the 4-fluorophenyl group in Compound 20, as methylthio groups are less prone to oxidative degradation than fluorinated aromatics .
Synthetic Accessibility
- Compound 20 was synthesized via Method C (thionicotinamide + 2-(bromomethyl)tetrahydrofuran), yielding 41% . The target compound’s synthesis route is unspecified but could involve similar nucleophilic substitutions.
Biological Activity Trends Nicotinohydrazide derivatives (e.g., Compound 7) exhibit anticancer activity, suggesting that nicotinamide cores with extended aromatic systems (e.g., naphthalenyl) may enhance target engagement . The target compound’s THF and methylthio groups could modulate selectivity or potency in analogous applications.
Physicochemical and Spectroscopic Comparisons
- Molecular Weight : Compound 20 (333.1 g/mol) is lighter than the target compound (estimated ~350–370 g/mol due to the THF-methoxy and methylthio groups).
- Spectroscopy: Nicotinamide derivatives in the evidence show diagnostic $ ^1H $-NMR peaks for NH (8–10 ppm), aromatic protons (7–8.6 ppm), and alkyl/ether groups (2–4 ppm) . The target compound’s THF-methoxy group would produce distinct splitting patterns for the tetrahydrofuran protons.
Agrochemical and Pharmaceutical Context
- Pesticide Analogs : Cyprofuram () shares a tetrahydrofuran-derived substituent but uses a cyclopropanecarboxamide core. This highlights the role of heterocyclic moieties in agrochemical design, though the target compound’s nicotinamide scaffold may favor medicinal applications .
- Fluorinated vs. Sulfur-Containing Derivatives : Fluorine (Compound 20) and methylthio (target compound) substituents are both common in drug design, with the former often enhancing binding affinity and the latter improving pharmacokinetics .
Biological Activity
N-(2-(methylthio)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, neurodegenerative diseases, and metabolic disorders. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a nicotinamide core with the following structural components:
- Methylthio Group : Enhances reactivity and biological properties.
- Tetrahydrofuran Moiety : Increases solubility and potential interactions within biological systems.
The molecular formula is , with a molecular weight of 345.4 g/mol .
This compound primarily acts as an inhibitor of nicotinamide N-methyltransferase (NNMT) . NNMT plays a significant role in the metabolism of nicotinamide, and its inhibition can lead to various pharmacological effects, including modulation of cellular signaling pathways associated with metabolic disorders .
Key Mechanisms:
- Enzyme Inhibition : The compound exhibits strong binding affinity to NNMT, demonstrating competitive inhibition characteristics.
- Cellular Signaling Modulation : Inhibition of NNMT can affect pathways involved in energy metabolism and cell proliferation .
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties through the modulation of various signaling pathways. For instance, nicotinamide derivatives are known to influence histone deacetylases (HDACs), which are implicated in cancer progression .
Neuroprotective Effects
Nicotinamide derivatives have shown promise in neurodegenerative models by potentially protecting neurons from oxidative stress and apoptosis. Studies suggest that such compounds can enhance neuronal survival under stress conditions .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory activity by modulating cytokine production and reducing inflammation-related signaling pathways, making it a candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Notable Properties |
|---|---|---|---|
| N-(2-(methylthio)phenyl)-6-methoxynicotinamide | Lacks tetrahydrofuran group | Moderate NNMT inhibition | Less soluble |
| N-(2-(methylthio)phenyl)-6-(tetrahydrofuran-2-yl)nicotinamide | Lacks methoxy group | Strong NNMT inhibition | Enhanced solubility |
This compound is unique due to its combination of both methylthio and tetrahydrofuran groups, which impart distinct chemical and biological properties compared to its analogs .
Case Studies
- Inhibition Studies : Isothermal titration calorimetry has been employed to characterize the binding kinetics and thermodynamics between this compound and NNMT. Results indicate a high binding affinity, suggesting potential for therapeutic applications in metabolic disorders .
- Cell Viability Assays : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation pathways .
- Animal Models : Preliminary studies using animal models have indicated that administration of this compound can result in reduced tumor growth rates and improved metabolic profiles, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
